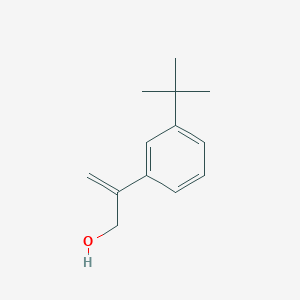

2-(3-Tert-butylphenyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(3-tert-butylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C13H18O/c1-10(9-14)11-6-5-7-12(8-11)13(2,3)4/h5-8,14H,1,9H2,2-4H3 |

InChI Key |

NEZKGIRGQFYGEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=C)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

- Formation of the allylic alkene intermediate bearing the 3-tert-butylphenyl group.

- Palladium-catalyzed allylic oxidation to convert the alkene into the corresponding allylic alcohol.

This approach is supported by recent advances in palladium-catalyzed allylic C–H oxidation under mild conditions, which provide efficient and selective access to allylic alcohols from allylic alkenes.

Synthesis of Allylic Alkene Intermediate

The allylic alkene intermediate can be prepared via Grignard reaction followed by allylation:

- Step 1: Preparation of the arylmagnesium bromide from 3-tert-butylbromobenzene by reaction with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Step 2: Addition of allyl bromide to the arylmagnesium bromide solution at room temperature, resulting in the formation of the allylic alkene intermediate 2-(3-tert-butylphenyl)prop-2-ene (an allylic hydrocarbon precursor).

This method is described in detail in the supporting information of Guo and Shen (2019), where aryl bromides are converted to allylic alkenes via Grignard reagents and allyl bromide in THF, followed by aqueous workup and purification by column chromatography.

Palladium-Catalyzed Allylic C–H Oxidation to Allylic Alcohol

The key transformation from the allylic alkene to the allylic alcohol this compound is achieved by:

- Using palladium(II) trifluoroacetate (Pd(TFA)2) as the catalyst.

- Benzoquinone (BQ) as the oxidant.

- Dimethyl sulfoxide (DMSO) as the solvent.

- Water as the nucleophile to introduce the hydroxyl group.

- The reaction is performed at room temperature under air atmosphere.

The reaction proceeds smoothly under these mild conditions, selectively oxidizing the allylic C–H bond to the corresponding allylic alcohol with high efficiency and minimal side reactions.

Alternative Preparation via Aldol Condensation and Subsequent Functionalization

An older but still relevant method involves:

- Aldol condensation between benzaldehyde and propionaldehyde to yield 3-phenylprop-2-enal.

- Reduction of the aldehyde to 3-phenylpropanol.

- Alkylation of the phenylpropanol with a tertiary butyl alkylating agent to introduce the tert-butyl group at the meta or para position.

- Final oxidation to regenerate the unsaturated aldehyde or alcohol.

This method, detailed in U.S. Patent US4486607A, emphasizes control of regioisomer formation (meta vs. para substitution) and uses catalysts such as copper chromite for oxidation steps. The process involves fractional distillation for purification and selective isolation of isomers.

Data Table Summarizing Key Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and sulfuric acid are employed for electrophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.

Reduction: Formation of 2-(3-tert-butylphenyl)propan-1-ol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Tert-butylphenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Table 1: Key Physical and Structural Parameters

*Estimated based on tert-butyl-substituted analogs (e.g., 2-(4-methylidenecyclohexyl)prop-2-en-1-ol has a boiling point of 235.3°C ).

Key Observations :

- The tert-butyl group significantly increases molecular weight and hydrophobicity compared to unsubstituted allyl alcohol or fluorophenyl analogs.

- Boiling points are influenced by molecular weight and intermolecular forces (e.g., tert-butyl derivatives exhibit higher boiling points than allyl alcohol due to increased van der Waals interactions) .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Tert-butylphenyl)prop-2-en-1-ol, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The synthesis of this compound can be optimized using catalytic deboration or cross-coupling reactions. For example, analogous compounds (e.g., 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one) are synthesized via palladium-catalyzed coupling, where variations in catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and solvent systems (e.g., THF vs. DMF) significantly impact yield . Temperature gradients (25–80°C) and stoichiometric ratios of reactants (1:1 to 1:1.5) should be tested to identify optimal conditions. Post-reaction purification via flash chromatography (e.g., 0–10% ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ resolve stereochemistry and confirm substituent positions. For example, tert-butyl groups exhibit distinct singlet peaks near δ 1.3 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software) provides absolute stereochemical confirmation. Refinement parameters (R-factor < 0.05) validate structural accuracy .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity and stability of this compound, and what discrepancies might arise between computational and experimental data?

- Methodological Answer :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute ground-state geometries and reaction pathways. Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy errors <3 kcal/mol) .

- Validation : Compare computed vibrational frequencies (IR) or NMR chemical shifts (via gauge-invariant atomic orbitals) with experimental data. Discrepancies in steric hindrance predictions (e.g., tert-butyl group interactions) may arise due to van der Waals corrections .

- Table : Comparison of DFT-Predicted vs. Experimental Properties

| Property | B3LYP/6-31G(d,p) | Experimental | Error (%) |

|---|---|---|---|

| Bond Length (C-O) | 1.42 Å | 1.41 Å | 0.7 |

| Ionization Potential | 9.3 eV | 9.1 eV | 2.2 |

Q. What strategies resolve contradictions in crystallographic data when determining the stereochemistry of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors. For twinned crystals, apply SHELXL's TWIN/BASF commands to refine occupancy .

- Disorder Modeling : Split tert-butyl groups into multiple positions with restrained isotropic displacement parameters (Uiso). Validate using residual density maps (<0.5 eÅ⁻³) .

- Cross-Validation : Compare results with NMR-derived NOE correlations (e.g., through-space interactions between hydroxyl and aryl protons) .

Q. What chromatographic or enzymatic methods are effective for separating enantiomers of this compound, and how can their efficacy be quantitatively assessed?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use cellulose-based CSPs (e.g., Chiralpak IC) with hexane/isopropanol (95:5) mobile phases. Optimize flow rates (0.5–1.5 mL/min) to achieve baseline separation (Rs > 1.5) .

- Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for enantioselective acetylation. Monitor conversion via GC-MS and calculate enantiomeric excess (ee) using chiral columns .

- Quantitative Metrics : Calculate separation efficiency (α = k₂/k₁) and recovery yield (>90%) across three replicate runs.

Notes on Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.